molecular formula C5H9IN4 B1436256 4-cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide CAS No. 1803603-86-2

4-cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide

Cat. No.: B1436256
CAS No.: 1803603-86-2
M. Wt: 252.06 g/mol
InChI Key: TVPMCYDMNGHZRF-UHFFFAOYSA-N
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Description

4-cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide is a compound with the molecular formula C5H9IN4 and a molecular weight of 252.06 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide typically involves the reaction of 4-cyclopropyl-4H-1,2,4-triazol-3-amine with hydroiodic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydroiodide salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization or chromatography to obtain the pure hydroiodide salt.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into other amine derivatives.

    Substitution: It can undergo substitution reactions where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like water or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

4-cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4H-1,2,4-triazol-3-amine: A related compound with similar chemical properties but different biological activities.

    4-propyl-4H-1,2,4-triazol-3-amine: Another triazole derivative with distinct applications.

Uniqueness

4-cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide is unique due to its cyclopropyl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable in research and industrial applications.

Properties

IUPAC Name

4-cyclopropyl-1,2,4-triazol-3-amine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.HI/c6-5-8-7-3-9(5)4-1-2-4;/h3-4H,1-2H2,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPMCYDMNGHZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NN=C2N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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